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Compound of Interest

Compound Name: (2,4-Dipropoxyphenyl)boronic acid

Cat. No.: B138355

L  Get Quote

An In-depth Technical Guide to (2,4-Dipropoxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2,4-Dipropoxyphenyl)boronic
acid, focusing on its chemical identifiers, structural properties, and the broader context of
boronic acids in research and drug development. The information is tailored for researchers,
scientists, and professionals in the field of drug discovery.

Compound Identification

(2,4-Dipropoxyphenyl)boronic acid is an aromatic organic compound containing a boronic
acid functional group. This moiety is of significant interest in medicinal chemistry and organic

synthesis.
Identifier Value
CAS Number 150145-25-8[1]

Chemical Name

(2,4-Dipropoxyphenyl)boronic acid[1]

Synonyms

2,4-Dipropoxyphenylboronic acid[1]

Molecular Formula

C12H19B04[2]

Molecular Weight

238.08 g/mol [2]
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Physicochemical and Crystallographic Data

The structural properties of (2,4-Dipropoxyphenyl)boronic acid have been characterized by
X-ray crystallography. The compound exists as a centrosymmetric hydrogen-bonded dimer in
its crystal form.[2][3] These dimers are further linked by C—H---O hydrogen bonds, creating an
infinite zigzag chain structure.[2][3]

The table below summarizes the key crystallographic data.

Parameter Value

Crystal System Triclinic[2]
Space Group P-1[2]

a 7.9630 (9) A[2]
b 8.8014 (12) A[2]
C 9.3182 (13) A[2]
a 101.585 (11)°[2]
B 91.924 (10)°[2]
y 90.826 (10)°[2]
Volume (V) 639.26 (15) A3[2]
Z 2[2]
Temperature (T) 100 K[2]

Experimental Protocols

The following outlines the methodology used for the single-crystal X-ray diffraction analysis of
(2,4-Dipropoxyphenyl)boronic acid.[2]

Data Collection:

e Instrument: Bruker APEXII CCD diffractometer.[2]
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» Radiation: Mo Ka radiation.[2]
e Absorption Correction: A multi-scan method (SORTAV) was applied.[2]

Structure Solution and Refinement:

Programs Used: The structure was solved using SHELXS97 and refined with SHELXS97.[2]
» Molecular Graphics: DIAMOND software was used for molecular graphics generation.[2]
e Publication Material: The software PLATON was used to prepare material for publication.[2]

o Refinement Details:

[¢]

R[F2 > 20(F2)] = 0.033[2]

[e]

WR(F?) = 0.081[2]

o

Goodness-of-fit (S) = 0.90[2]

[¢]

All hydrogen atoms were placed in calculated positions and refined using a riding-motion
approximation.[2]

Synthetic Pathways for Aryl Boronic Acids

Aryl boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-
Miyaura cross-coupling reactions.[4][5] A common and general method for their preparation
involves the reaction of an organometallic reagent, such as a Grignard reagent, with a borate
ester, followed by acidic hydrolysis.
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Caption: Generalized workflow for the synthesis of aryl boronic acids.

Role in Drug Discovery and Development

The boronic acid functional group is a key pharmacophore in modern medicinal chemistry. Its
importance stems from its unique ability to form reversible covalent bonds with diols, including
the hydroxyl groups of serine residues found in the active sites of many enzymes.[6][7] This
interaction makes boronic acid derivatives potent inhibitors of enzymes like proteases and
esterases.[6]

The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome
inhibitor used in cancer therapy.[7] The boron atom in Bortezomib interacts with the N-terminal
threonine hydroxyl group in the proteasome's active site, leading to cell cycle disruption and
apoptosis in cancer cells.[6] This mechanism highlights the potential of incorporating the
boronic acid moiety into novel therapeutic agents.
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Caption: Mechanism of boronic acid as a serine protease inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b138355#2-4-dipropoxyphenyl-boronic-acid-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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